molecular formula C20H24ClN3O B5292884 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide

2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide

Cat. No. B5292884
M. Wt: 357.9 g/mol
InChI Key: JZBYZXLPJUDIOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide, commonly known as CPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPCA is a piperazine derivative and belongs to a class of compounds known as psychoactive drugs.

Mechanism of Action

CPCA acts as a dopamine D3 receptor antagonist, which means that it blocks the binding of dopamine to its receptor and inhibits its downstream signaling pathways. This leads to a decrease in the release of dopamine in the brain, which is associated with the reward system and addiction. CPCA also inhibits the uptake of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin, which increases their concentration in the synaptic cleft and prolongs their effects.
Biochemical and Physiological Effects:
CPCA has been shown to produce a range of biochemical and physiological effects, including the inhibition of dopamine release in the brain, the inhibition of monoamine neurotransmitter uptake, and the modulation of the reward system. These effects are associated with the potential therapeutic applications of CPCA in the treatment of drug addiction, depression, and anxiety.

Advantages and Limitations for Lab Experiments

CPCA has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in neuropsychiatric disorders. Another advantage is its ability to inhibit the uptake of monoamine neurotransmitters, which makes it a potential candidate for the treatment of depression and anxiety. However, one limitation is the lack of information on the long-term effects of CPCA on the brain and behavior, which requires further research.

Future Directions

There are several future directions for the research on CPCA, including the development of new psychoactive compounds based on its scaffold, the investigation of its potential therapeutic applications in neuropsychiatric disorders, and the elucidation of its long-term effects on the brain and behavior. Other future directions include the exploration of its pharmacokinetic and pharmacodynamic properties, the identification of its molecular targets, and the optimization of its synthesis method for large-scale production.
Conclusion:
In conclusion, CPCA is a piperazine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. CPCA acts as a dopamine D3 receptor antagonist and inhibits the uptake of monoamine neurotransmitters, which makes it a potential candidate for the treatment of drug addiction, depression, and anxiety. CPCA has several advantages and limitations for lab experiments, and there are several future directions for its research, including the development of new psychoactive compounds, the investigation of its therapeutic applications, and the elucidation of its long-term effects.

Synthesis Methods

CPCA can be synthesized through various methods, including the reaction of 4-chlorobenzyl chloride with piperazine, followed by the reaction of the resulting compound with 2-phenylethylamine and acetic anhydride. Another method involves the reaction of 4-chlorobenzylamine with 2-phenylethylchloroformate, followed by the reaction of the resulting compound with piperazine and acetic anhydride. Both methods result in the formation of CPCA as a white crystalline powder.

Scientific Research Applications

CPCA has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, CPCA has been shown to act as a potent and selective dopamine D3 receptor antagonist, which makes it a potential candidate for the treatment of drug addiction and other neuropsychiatric disorders. In pharmacology, CPCA has been shown to inhibit the uptake of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin, which makes it a potential candidate for the treatment of depression and anxiety. In medicinal chemistry, CPCA has been used as a scaffold for the development of new psychoactive compounds with improved pharmacological properties.

properties

IUPAC Name

2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O/c21-18-6-8-19(9-7-18)24-14-12-23(13-15-24)16-20(25)22-11-10-17-4-2-1-3-5-17/h1-9H,10-16H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZBYZXLPJUDIOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NCCC2=CC=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.